molecular formula C16H17NO2 B11109111 3,4-Xylyl N-(o-tolyl)carbamate

3,4-Xylyl N-(o-tolyl)carbamate

Cat. No.: B11109111
M. Wt: 255.31 g/mol
InChI Key: CEGJGWKXOLQRQG-UHFFFAOYSA-N
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Description

3,4-Xylyl N-(o-tolyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of a carbamate group (-NHCOO-) attached to a 3,4-xylyl group and an o-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Xylyl N-(o-tolyl)carbamate typically involves the reaction of 3,4-xylyl isocyanate with o-toluidine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of a urethane linkage between the isocyanate and the amine group of o-toluidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4-Xylyl N-(o-tolyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the compound can lead to the formation of corresponding quinones.

    Reduction: Reduction can yield amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-Xylyl N-(o-tolyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3,4-Xylyl N-(o-tolyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Xylyl N-(o-tolyl)carbamate
  • 2,3-Xylyl N-(o-tolyl)carbamate
  • 2,3-Xylyl N-(m-tolyl)carbamate

Uniqueness

3,4-Xylyl N-(o-tolyl)carbamate is unique due to its specific substitution pattern on the aromatic rings. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar carbamate compounds.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(2-methylphenyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-11-8-9-14(10-13(11)3)19-16(18)17-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,17,18)

InChI Key

CEGJGWKXOLQRQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC2=CC=CC=C2C)C

Origin of Product

United States

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